N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzimidazole moiety, and an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves the condensation of 4-chloroacetophenone with 1-methyl-1H-benzimidazole-2-thiol in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-pyrrol-2-yl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetohydrazide
- N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-triazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, in particular, enhances its potential as a bioactive compound with diverse applications .
Properties
Molecular Formula |
C18H17ClN4OS |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(13-7-9-14(19)10-8-13)21-22-17(24)11-25-18-20-15-5-3-4-6-16(15)23(18)2/h3-10H,11H2,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
WNUUQGMEGIPRTM-CIAFOILYSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1C)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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